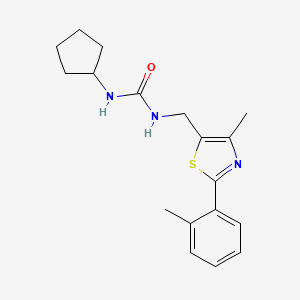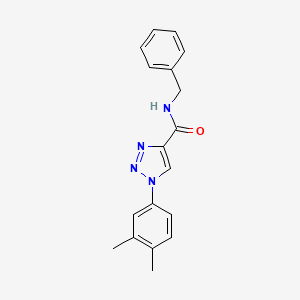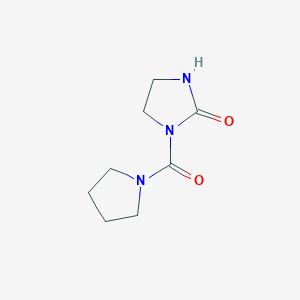![molecular formula C29H28N2O7 B2651927 1,4-dioxane; ethyl 3-[(4Z)-5-oxo-4-[(pyridin-3-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-12-yl]benzoate CAS No. 1351663-49-4](/img/structure/B2651927.png)
1,4-dioxane; ethyl 3-[(4Z)-5-oxo-4-[(pyridin-3-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-12-yl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
1,4-Dioxane can be synthesized through the dimerization of ethylene oxide or ethylene glycol (or polyethylene glycol ether) in the presence of an acid catalyst . The catalyst can be sulfuric acid, boron trifluoride, or sodium bisulfate .Molecular Structure Analysis
The 3D structure of 1,4-Dioxane can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
1,4-Dioxane has a molecular formula of C4H8O2 and a molar mass of 88.106 g·mol−1 . It has a melting point of 11.8 °C and a boiling point of 101.1 °C . It is miscible in water .Scientific Research Applications
Azo Polymers for Optical Storage Applications
Research conducted by Meng et al. (1996) explores the synthesis and copolymerization of nitrophenyl benzoate derivatives in dioxane, revealing their applications in reversible optical storage. These azo polymers exhibit significant photoinduced birefringence, suggesting their potential for high-density optical data storage. The cooperative motion of polar side groups in these amorphous polymers enhances the photoinduced birefringence, showcasing a novel mechanism for optical information encoding and retrieval (Meng, Natansohn, Barrett, & Rochon, 1996).
Crystal Engineering of Supramolecular Assemblies
Arora and Pedireddi (2003) delve into the crystal engineering of supramolecular assemblies involving benzenetetracarboxylic acid and aza donor molecules. This study highlights the potential of these assemblies in the development of novel materials with specific host-guest interactions, offering insights into the design of materials for molecular recognition and catalysis (Arora & Pedireddi, 2003).
Advances in Organic Synthesis
Wnuk, Rios, Khan, and Hsu (1996) present methodologies for the synthesis of α-fluoro esters via stannyl radical-mediated cleavage of π-deficient heterocyclic sulfones. This research demonstrates a mild and efficient strategy for the introduction of fluorine into organic molecules, a critical step in the synthesis of pharmaceuticals and agrochemicals (Wnuk, Rios, Khan, & Hsu, 1996).
Functional Models for Methane Monooxygenases
Sankaralingam and Palaniandavar (2014) investigate diiron(III) complexes as functional models for methane monooxygenases, focusing on the effect of the capping ligand on the hydroxylation of alkanes. Their findings contribute to the understanding of how these enzyme mimics can be tuned for selective oxidation reactions, relevant for industrial applications in bioremediation and chemical synthesis (Sankaralingam & Palaniandavar, 2014).
Liquid Crystal Materials for Electronic Displays
Haramoto and Kamogawa (1990) synthesize and characterize dioxane derivatives exhibiting ferroelectric liquid crystal behavior. Such materials are essential for the development of advanced electronic displays, offering improved image quality and device efficiency (Haramoto & Kamogawa, 1990).
Safety and Hazards
properties
IUPAC Name |
1,4-dioxane;ethyl 3-[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-8-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O5.C4H8O2/c1-2-30-25(29)17-6-3-7-18(12-17)27-14-20-21(31-15-27)9-8-19-23(28)22(32-24(19)20)11-16-5-4-10-26-13-16;1-2-6-4-3-5-1/h3-13H,2,14-15H2,1H3;1-4H2/b22-11-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJYEZYSFTVOJJ-RDNBWONGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N2CC3=C(C=CC4=C3OC(=CC5=CN=CC=C5)C4=O)OC2.C1COCCO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC(=CC=C1)N2CC3=C(C=CC4=C3O/C(=C\C5=CN=CC=C5)/C4=O)OC2.C1COCCO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-oxo-N-[3-(trifluoromethyl)phenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2651845.png)


![(2Z)-8-methoxy-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2651850.png)

![5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B2651855.png)



![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2651861.png)



